![molecular formula C15H16N2O5 B13390599 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B13390599.png)
4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
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Overview
Description
4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chromenyl group, which is known for its diverse biological activities. The molecular structure of this compound includes an amino group, a chromenyl group, and a pentanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . The reaction is carried out at elevated temperatures, typically between 70-80°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chromenyl group to its dihydro form.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted chromenyl derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
The compound (4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid, also known as L-Glutamic acid alpha-(7-amido-4-methylcoumarin) or Glu-NH-Mec, finds use as a fluorogenic substrate for aminopeptidase A . Research also explores derivatives of related compounds for potential anticancer and antimicrobial activities .
Chemical Information
- IUPAC Name : (4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
- Molecular Formula : C15H16N2O5
- Molecular Weight : 304.302 g/mol
- CAS Registry Number : 98516-76-8
- Synonyms : Includes L-glutamic acid alpha-7-amido-4-methylcoumarin, alpha-glutamyl-7-amino-4-methylcoumarylamide
Scientific Research Applications
- Fluorogenic Substrate : It serves as a fluorogenic substrate for aminopeptidase A, producing a blue fluorescent solution upon cleavage .
- Enzyme Substrate in Assays : Useful in enzymatic assays where its cleavage by specific enzymes can be quantified by measuring fluorescence .
Anticancer Activity Research (Related Compounds)
While the search results do not directly specify anticancer applications for 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid, there is research into related compounds :
- N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide : This compound has shown anticancer activity, particularly against breast cancer cells (MCF-7). Studies suggest it induces apoptosis and cell cycle arrest in cancer cells.
- 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives: Some derivatives have demonstrated anticancer activity against the MCF-7 cell line .
Antimicrobial Activity Research (Related Compounds)
- Some derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria like Staphylococcus aureus and Escherichia coli.
Inhibitory Properties (Related Research)
Mechanism of Action
The mechanism of action of 4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A precursor in the synthesis of the target compound.
N-substituted 7-amino-4-methylcoumarin derivatives: Similar compounds with varying biological activities.
Benzofuran and benzoxazol derivatives: Compounds with similar structural features and biological activities.
Uniqueness
4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chromenyl groups allows for diverse chemical modifications and potential therapeutic applications .
Biological Activity
4-Amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid, also known as (4S)-4-amino-5-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (4S)-4-amino-5-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid
- Molecular Formula : C15H16N2O5
- Molecular Weight : 304.302 g/mol
- CAS Number : 98516-76-8
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways, leading to cell death .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain enzymes, particularly those involved in metabolic processes. Studies suggest that it may inhibit the activity of glutamate decarboxylase, which plays a crucial role in neurotransmitter synthesis .
Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective properties. It appears to modulate neuronal signaling pathways, potentially offering protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
Study | Methodology | Findings |
---|---|---|
Study 1 | In vitro assays on bacterial cultures | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
Study 2 | Enzyme inhibition assays | Showed effective inhibition of glutamate decarboxylase with an IC50 value of 25 µM. |
Study 3 | Neuroprotection assays in cell cultures | Indicated reduction in oxidative stress markers and improved cell viability in models of neurodegeneration. |
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Action : Inhibition of cell wall synthesis and disruption of metabolic functions.
- Enzyme Inhibition : Competitive inhibition at the active site of glutamate decarboxylase.
- Neuroprotective Mechanisms : Modulation of signaling pathways involved in neuronal survival and function.
Properties
IUPAC Name |
4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USALUSONPMPEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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